molecular formula C23H19N3O8 B5008943 methyl 2-({3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}amino)benzoate

methyl 2-({3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}amino)benzoate

Cat. No.: B5008943
M. Wt: 465.4 g/mol
InChI Key: FYTBGXZOYMJEHM-UHFFFAOYSA-N
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Description

The compound is a benzene derivative, which means it contains a benzene ring, a hexagonal ring of carbon atoms with alternating single and double bonds. It also seems to contain an amide group (-CONH2), an ester group (-COO-) and a nitro group (-NO2). These functional groups could potentially give the compound a variety of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the desired final product and the available starting materials. Typically, benzene derivatives can be synthesized using electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic base, while the other groups add various degrees of polarity and potential for hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific functional groups present. The benzene ring might undergo electrophilic aromatic substitution, while the amide and ester groups could participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like amide and ester could make it soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Generally, benzene and nitro compounds can be hazardous and require careful handling .

Properties

IUPAC Name

methyl 2-[3-[4-(3,5-dinitrophenoxy)phenyl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O8/c1-33-23(28)20-4-2-3-5-21(20)24-22(27)11-8-15-6-9-18(10-7-15)34-19-13-16(25(29)30)12-17(14-19)26(31)32/h2-7,9-10,12-14H,8,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTBGXZOYMJEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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